molecular formula C16H18O3 B14240379 (2S)-3-(4-phenylmethoxyphenyl)propane-1,2-diol CAS No. 492433-18-8

(2S)-3-(4-phenylmethoxyphenyl)propane-1,2-diol

Cat. No.: B14240379
CAS No.: 492433-18-8
M. Wt: 258.31 g/mol
InChI Key: VHBLTJCTZBSWQK-HNNXBMFYSA-N
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Description

(2S)-3-(4-phenylmethoxyphenyl)propane-1,2-diol is an organic compound characterized by the presence of a phenylmethoxy group attached to a phenyl ring, which is further connected to a propane-1,2-diol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(4-phenylmethoxyphenyl)propane-1,2-diol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and benzyl bromide.

    Formation of Benzyl Ether: The first step involves the formation of the benzyl ether by reacting 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.

    Reduction: The resulting benzyl ether is then subjected to reduction using a reducing agent like sodium borohydride to obtain the corresponding alcohol.

    Epoxidation: The alcohol is then converted to an epoxide using an oxidizing agent such as m-chloroperbenzoic acid.

    Ring Opening: The epoxide is finally subjected to ring-opening using a nucleophile like water or an alcohol to yield this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction steps as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(4-phenylmethoxyphenyl)propane-1,2-diol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.

    Substitution: The phenylmethoxy group can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles like alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2S)-3-(4-phenylmethoxyphenyl)propane-1,2-diol has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-3-(4-phenylmethoxyphenyl)propane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-3-(4-methoxyphenyl)propane-1,2-diol: Similar structure but lacks the phenylmethoxy group.

    (2S)-3-(4-hydroxyphenyl)propane-1,2-diol: Similar structure but has a hydroxyl group instead of the phenylmethoxy group.

Uniqueness

(2S)-3-(4-phenylmethoxyphenyl)propane-1,2-diol is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

492433-18-8

Molecular Formula

C16H18O3

Molecular Weight

258.31 g/mol

IUPAC Name

(2S)-3-(4-phenylmethoxyphenyl)propane-1,2-diol

InChI

InChI=1S/C16H18O3/c17-11-15(18)10-13-6-8-16(9-7-13)19-12-14-4-2-1-3-5-14/h1-9,15,17-18H,10-12H2/t15-/m0/s1

InChI Key

VHBLTJCTZBSWQK-HNNXBMFYSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@@H](CO)O

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(CO)O

Origin of Product

United States

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